molecular formula C12H15BrO2 B180002 Ethyl 4-(3-bromophenyl)butanoate CAS No. 176088-58-7

Ethyl 4-(3-bromophenyl)butanoate

Cat. No. B180002
M. Wt: 271.15 g/mol
InChI Key: ILEHSWZBPMQZEH-UHFFFAOYSA-N
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Description

Ethyl 4-(3-bromophenyl)butanoate, also known as ethyl 4-bromo-3-phenylbutanoate, is a chemical compound that belongs to the ester family. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. In

Mechanism Of Action

The mechanism of action of Ethyl 4-(3-bromophenyl)butanoate is not fully understood. However, it is believed that this compound can act as a nucleophile in various reactions, such as nucleophilic substitution and nucleophilic addition reactions. Additionally, Ethyl 4-(3-bromophenyl)butanoate can undergo ester hydrolysis in the presence of a strong base or acid, leading to the formation of the corresponding carboxylic acid and alcohol.

Biochemical And Physiological Effects

The biochemical and physiological effects of Ethyl 4-(3-bromophenyl)butanoate have not been extensively studied. However, it is known that this compound can undergo metabolic transformation in the liver, leading to the formation of various metabolites. Additionally, Ethyl 4-(3-bromophenyl)butanoate has been shown to exhibit low toxicity in various in vitro and in vivo studies.

Advantages And Limitations For Lab Experiments

One of the main advantages of Ethyl 4-(3-bromophenyl)butanoate is its ease of synthesis and availability. Additionally, this compound can be used as a versatile building block in various organic synthesis reactions. However, one of the limitations of Ethyl 4-(3-bromophenyl)butanoate is its low solubility in water, which can make it challenging to work with in some experiments.

Future Directions

There are several future directions for the study of Ethyl 4-(3-bromophenyl)butanoate. One potential area of research is the development of new synthetic methodologies that utilize this compound as a building block. Additionally, the use of Ethyl 4-(3-bromophenyl)butanoate in the synthesis of functional materials, such as polymers and liquid crystals, could be explored further. Finally, the biochemical and physiological effects of Ethyl 4-(3-bromophenyl)butanoate could be studied in more detail to gain a better understanding of its potential applications in medicinal chemistry.

Scientific Research Applications

Ethyl 4-(3-bromophenyl)butanoate has been extensively studied for its potential applications in organic synthesis. This compound can be used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and natural products. Additionally, Ethyl 4-(3-bromophenyl)butanoate has been used as a ligand in coordination chemistry and as a precursor for the synthesis of functional materials, such as polymers and liquid crystals.

properties

CAS RN

176088-58-7

Product Name

Ethyl 4-(3-bromophenyl)butanoate

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

ethyl 4-(3-bromophenyl)butanoate

InChI

InChI=1S/C12H15BrO2/c1-2-15-12(14)8-4-6-10-5-3-7-11(13)9-10/h3,5,7,9H,2,4,6,8H2,1H3

InChI Key

ILEHSWZBPMQZEH-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCC1=CC(=CC=C1)Br

Canonical SMILES

CCOC(=O)CCCC1=CC(=CC=C1)Br

synonyms

Benzenebutanoic acid, 3-broMo-, ethyl ester

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In the preferred compounds of the invention the two R1 substituents are methyl, and the R2 and R3 substituents are hydrogen. Reaction Scheme 4 illustrates a synthetic process for preparing 7-bromo-3,4-dihydro-4,4-dimethylnaphthalen-1-one (Compound G) which serves as a starting material for the synthesis of several preferred compounds of the invention. Thus, referring now specifically to Reaction Scheme 4, ethyl 3-bromophenylacetate (Compound B, made by esterification of 3-bromophenylacetic acid) is reduced with diisobutyl aluminum hydride (DIBAL H) to yield (3-bromophenyl)acetaldehyde. (3-Bromophenyl)acetaldehyde is reacted in a Wittig reaction with (carbethoxymethylene)triphenylphosphorane to provide a mixture of E and Z ethyl 4-(3-bromophenyl)but-2-enoates. The latter compounds are hydrogenated to yield ethyl 4-(3-bromophenyl)butanoate (Compound D). Compound D is reacted with the Grignard reagent derived from methylbromide to give the tertiary alcohol 5-(3-bromophenyl)-2-methylpentan-2-ol (Compound E) (It should be apparent to those skilled in the art, that the choice of the Grignard reagent used in this reaction step determines the nature of the R1 substituent in the resulting compounds of the invention.) Compound E is then treated with acid to cyclize it and to form 6-bromo-1,2,3,4-tetrahydro-1,1-dimethylnaphthalene (Compound F). Compound F is in the scope of Formula 17, and in accordance with Reaction Schemes 2 and 3 serves as the starting material in the synthesis of several preferred compounds of the invention. Compound F is oxidized with chromium trioxide to yield 7-bromo-3,4-dihydro-4,4-dimethylnaphthalen-1(2H)-one (Compound G). Compound G is covered by Formula 10 and in accordance with Reaction Scheme 1 serves as a starting material in the synthesis of several preferred compounds of the invention.
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Synthesis routes and methods II

Procedure details

Employing the same general multistep preparation as for ethyl 4-(4-bromophenyl)butanoate (Compound C), 60 g (246 mmol) of ethyl (3-bromophenyl)acetate (Compound B) was converted into the title compound (oil) using 255 ml (255 mmol) of diisobutyl aluminum hydride (DIBAL-H, 1M in hexane), 85.8 g (250 mmol) of (carbethoxy methylene)triphenylphosphorane and 1.7 g of 10% Pd/C.
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Synthesis routes and methods III

Procedure details

Employing the same general multistep preparation as for ethyl4-(4-bromophenyl)butanoate (Compound C), 60 g (246 mmol) of ethyl (3-bromophenyl)acetate (Compound B) was converted into the title compound (oil) using 255 ml (255 mmol) of diisobutylaluminum hydride (DIBAL-H, 1M in hexane), 85.8 g (250 mmol) of (carbethoxymethylene)triphenylphosphorane and 1.7 g of 10% Pd/C.
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Synthesis routes and methods IV

Procedure details

Employing the same general multistep preparation as for ethyl 4-(4-bromophenyl)butanoate (Compound 60 g (246 mmol) of ethyl (3-bromophenyl)acetate (Compound B) was converted into the title compound (oil) using 255 ml (255 mmol) of diisobutylaluminum hydride (DIBAL-H, 1M in hexane), 85.8 g (250 mmol) of (carbethoxymethylene)triphenylphosphorane and 1.7 g of 10% Pd/C.
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